molecular formula C10H13NO2 B8789900 Ethyl 5,6-dimethylpicolinate

Ethyl 5,6-dimethylpicolinate

Cat. No. B8789900
M. Wt: 179.22 g/mol
InChI Key: AQAGWGBFNHFMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,6-dimethylpicolinate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5,6-dimethylpicolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5,6-dimethylpicolinate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

ethyl 5,6-dimethylpyridine-2-carboxylate

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-5-7(2)8(3)11-9/h5-6H,4H2,1-3H3

InChI Key

AQAGWGBFNHFMLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(C=C1)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl zink (4.58 g, 48.0 mmol) is added to a solution of 5-bromo-6-methyl-pyridine-2-carboxylic acid ethyl ester (11.7 g, 48.0 mmol, see preparation of 5-isobutyl-6-methyl-pyridine-2-carboxylic acid) and Pd(dppf) (392 mg, 0.48 mmol) in dioxane (40 mL). The mixture becomes warm and is stirred at rt for 1 h. Another portion of dimethyl zink (4.58 g, 48.0 mmol) is added. The mixture is stirred at 100° C. for 2 h, then at 80° C. for 72 h before it is cooled to rt, and diluted with EA (250 mL) and ice-water (150 mL). The mixture is acidified with 2 N aq. HCl, the org. phase is separated and the aq. phase is extracted with EA (3×100 mL) and DCM (2×75 mL). The combined org. extracts are dried over Na2SO4, filtered and concentrated. The crude product is purified by MPLC on silica gel (heptane:EA gradient) to give 5,6-dimethyl-pyridine-2-carboxylic acid ethyl ester (434 mg) as a brownish oil; LC-MS: tR=0.61 min, [M+1]+=179.98, 1H NMR (CDCl3): δ 1.45 (t, J=7.0 Hz, 3H), 2.37 (s, 3H), 2.62 (s, 3H), 4.48 (q, J=7.3 Hz, 2H), 7.55 (d, J=7.8 Hz, 1H), 7.90 (d, J=7.8 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
11.7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pd(dppf)
Quantity
392 mg
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
4.58 g
Type
catalyst
Reaction Step Three
Quantity
4.58 g
Type
catalyst
Reaction Step Four

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